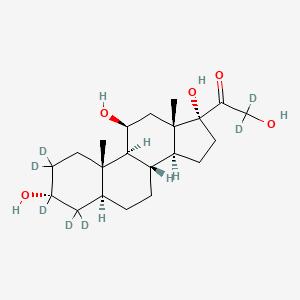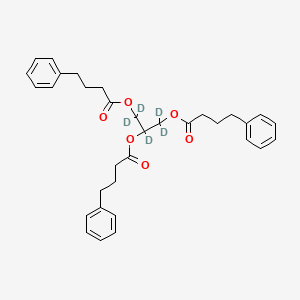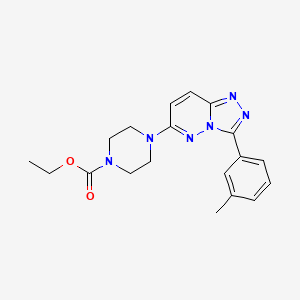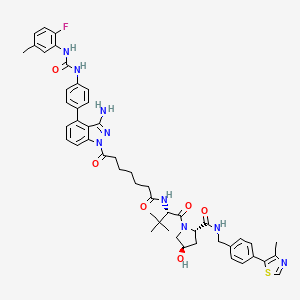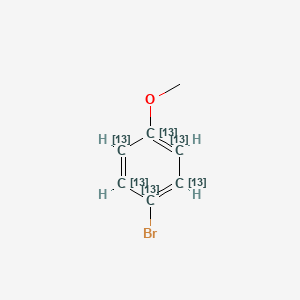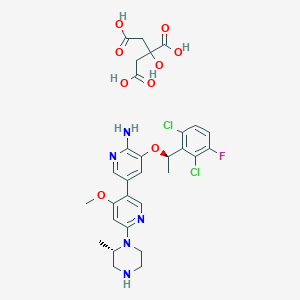
Envonalkib citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of envonalkib citrate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Envonalkib citrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which are identified in plasma, urine, and feces .
Scientific Research Applications
Envonalkib citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of anaplastic lymphoma kinase inhibitors.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals targeting anaplastic lymphoma kinase-positive cancers
Mechanism of Action
Envonalkib citrate exerts its effects by inhibiting the activity of anaplastic lymphoma kinase, a protein involved in the growth and survival of cancer cells. By blocking this kinase, this compound disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to tumor regression .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: The first-generation anaplastic lymphoma kinase inhibitor.
Alectinib: A second-generation anaplastic lymphoma kinase inhibitor with improved central nervous system penetration.
Brigatinib: Another second-generation anaplastic lymphoma kinase inhibitor with a broader spectrum of activity.
Uniqueness
Envonalkib citrate is unique in its potent activity against anaplastic lymphoma kinase-positive non-small cell lung cancer and its ability to delay brain metastasis progression. It has shown a higher objective response rate and longer duration of response compared to crizotinib .
Properties
Molecular Formula |
C30H34Cl2FN5O9 |
|---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[4-methoxy-6-[(2S)-2-methylpiperazin-1-yl]pyridin-3-yl]pyridin-2-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1 |
InChI Key |
WBLWTVLKQDRNHL-LMRHVHIWSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)O[C@H](C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C(=C2)OC)C3=CC(=C(N=C3)N)OC(C)C4=C(C=CC(=C4Cl)F)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
